molecular formula C9H17N3 B7792414 1H-Imidazole-1-hexanamine CAS No. 78415-63-1

1H-Imidazole-1-hexanamine

Cat. No.: B7792414
CAS No.: 78415-63-1
M. Wt: 167.25 g/mol
InChI Key: OBLYTDCWEDKEKG-UHFFFAOYSA-N
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Description

1H-Imidazole-1-hexanamine is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-hexanamine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of oxime esters, aldehydes, and amines in a photoredox/copper cocatalyzed domino cyclization .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions, which are efficient and yield high amounts of the desired product. These methods typically use catalysts such as erbium triflate to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-hexanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Imidazole-1-hexanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Plays a role in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-hexanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination is crucial in various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound, known for its broad range of biological activities.

    1H-Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    1H-Pyrazole: Another five-membered ring compound with two nitrogen atoms, but with different reactivity and uses.

Uniqueness: 1H-Imidazole-1-hexanamine is unique due to its hexanamine side chain, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This side chain allows for additional functionalization and enhances its utility in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

6-imidazol-1-ylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-5-3-1-2-4-7-12-8-6-11-9-12/h6,8-9H,1-5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLYTDCWEDKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427967
Record name 1H-Imidazole-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78415-63-1
Record name 1H-Imidazole-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78415-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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